4-Hydroxy-2,5-dimethylhexan-3-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives and compounds related to 4-Hydroxy-2,5-dimethylhexan-3-one has been extensively studied. Techniques such as one-pot, three-component condensation reactions have been employed for the synthesis of related isoxazol-5-one derivatives, highlighting the compound's synthetic versatility and potential as a building block for more complex molecules (Qing-fang Cheng et al., 2009).
Molecular Structure Analysis
The structural analysis of related compounds provides insight into the molecular configuration of 4-Hydroxy-2,5-dimethylhexan-3-one. For instance, X-ray diffraction studies have elucidated the molecular structures of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, revealing key aspects of bond lengths and angles that can be compared to the target compound for a deeper understanding of its molecular geometry (W. Nelson et al., 1988).
Chemical Reactions and Properties
The reactivity of 4-Hydroxy-2,5-dimethylhexan-3-one derivatives has been explored through various chemical reactions. Studies such as those on the synthesis and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones shed light on the compound's chemical behavior, especially its role in metalloenzyme inhibition, indicating the compound's potential in biochemical applications (Z. Liu et al., 2002).
Physical Properties Analysis
The physical properties of 4-Hydroxy-2,5-dimethylhexan-3-one and its derivatives, such as melting points, boiling points, and solubility, are crucial for understanding its behavior in various environments. Research on related compounds, such as the efficient synthesis of 4-Hydroxy-2E-nonenal, provides a basis for inferring the physical characteristics of the target compound, including its stability and reactivity under different conditions (L. Soulère et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing a range of chemical transformations, are essential aspects of 4-Hydroxy-2,5-dimethylhexan-3-one. Studies such as those on the synthesis, structural, and electronic properties of related oligomers offer insights into the electron-donating and accepting abilities of the compound, which are critical for its applications in materials science and organic synthesis (Chu-Chien Lin et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-2,5-dimethylhexan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5(2)7(9)8(10)6(3)4/h5-7,9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYRRYXXNJLYLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281800 | |
Record name | 4-hydroxy-2,5-dimethylhexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,5-dimethylhexan-3-one | |
CAS RN |
815-77-0 | |
Record name | 815-77-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-2,5-dimethylhexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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